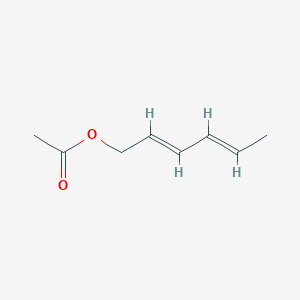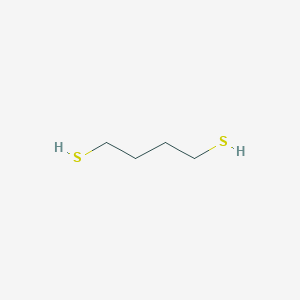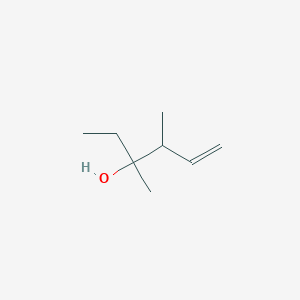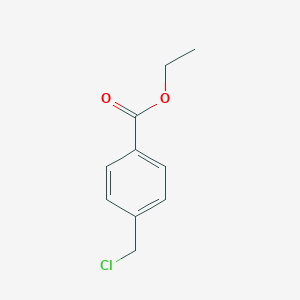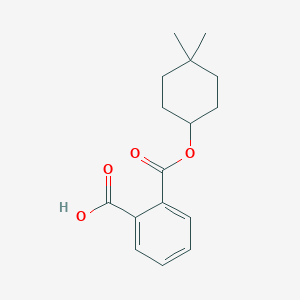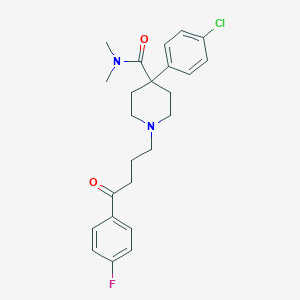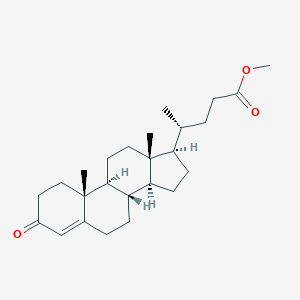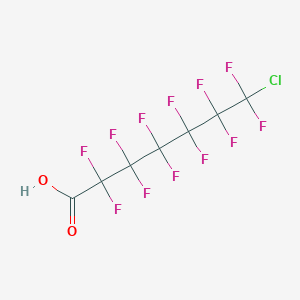
7-Chloroperfluoroheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research into the synthesis of compounds related to 7-Chloroperfluoroheptanoic acid often involves complex fluorination processes and the development of efficient synthesis methods. For example, a rapid and efficient synthesis method for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, has been established. This compound's synthesis involves substitution and hydrolysis steps, optimized to achieve a total yield of 63.69% (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Chloroperfluoroheptanoic acid has been a subject of study to understand their reactivity and properties better. The synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, for instance, have been described, with an emphasis on its molecular structure determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
Research on polyfluoroalkyl chemicals, including compounds like 7-Chloroperfluoroheptanoic acid, emphasizes the environmental biodegradability of these substances. Studies using microbial cultures, soil, and sediment have explored the degradation pathways, half-lives, and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic degradation. These studies are crucial for understanding the environmental fate of PFAS and developing strategies for mitigating their persistence in the environment (Liu & Avendaño, 2013).
Toxicology and Human Health Risks
The toxicological profile of PFAS, including substances structurally related to 7-Chloroperfluoroheptanoic acid, has been a major focus due to potential human health risks. Studies have derived chronic human health-based reference doses (RfD) for PFAS, assessing their toxicity and providing crucial data for risk assessment. These studies have highlighted the need for ongoing research into the health implications of PFAS exposure, including the potential for PFAS to contribute to health risks at contaminated sites (Anderson et al., 2019).
Bioaccumulation Potential
The bioaccumulation potential of PFAS, which includes compounds like 7-Chloroperfluoroheptanoic acid, has been critically reviewed, comparing them with regulatory criteria and persistent lipophilic compounds. This research has been instrumental in understanding the environmental and health implications of PFAS, demonstrating that compounds with shorter fluorinated carbon chains do not meet the criteria for being considered bioaccumulative, thereby influencing regulatory and safety assessments (Conder et al., 2008).
Novel Fluorinated Alternatives
With the increasing regulation of PFAS due to their persistence and potential toxicity, research has also focused on the development and assessment of novel fluorinated alternatives. These studies are aimed at identifying safer compounds that can replace PFAS in industrial applications without compromising on performance. Such research is pivotal for guiding the transition towards environmentally friendly and less hazardous chemical substances (Wang et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYUMIVMKSLSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371495 |
Source


|
| Record name | 7-Chloro-perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroperfluoroheptanoic acid | |
CAS RN |
1550-24-9 |
Source


|
| Record name | 7-Chloro-perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


